molecular formula C25H25BrN4 B065416 (5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline CAS No. 162070-38-4

(5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline

Numéro de catalogue B065416
Numéro CAS: 162070-38-4
Poids moléculaire: 461.4 g/mol
Clé InChI: VKABNRMTNPWHBD-STBDEFDDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline, also known as BIMU-1, is a synthetic chemical compound that belongs to the ergoline family. BIMU-1 has been extensively studied for its potential therapeutic applications in various medical conditions.

Mécanisme D'action

(5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline acts as a partial agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor. This dual mechanism of action is thought to be responsible for its anxiolytic and antipsychotic effects. (5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline also has a high affinity for dopamine receptors, specifically the D2 receptor, which may contribute to its antipsychotic effects.

Effets Biochimiques Et Physiologiques

(5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline has been shown to decrease anxiety-like behavior in animal models. It has also been shown to reduce hyperactivity and improve cognitive function in animal models of schizophrenia. (5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects.

Avantages Et Limitations Des Expériences En Laboratoire

(5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline has several advantages for lab experiments. It has a high affinity for specific receptors, which makes it a useful tool for studying the role of these receptors in various medical conditions. However, (5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline also has some limitations. It has poor solubility in water, which can make it difficult to administer in animal studies. Additionally, its effects may be dose-dependent, which can make it challenging to interpret results from experiments.

Orientations Futures

There are several future directions for research on (5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline. One area of interest is its potential use in the treatment of anxiety disorders and schizophrenia. Further studies are needed to determine its efficacy and safety in these medical conditions. Another area of interest is its potential use in the treatment of substance use disorders. (5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline has been shown to reduce cocaine self-administration in animal models, indicating its potential as a treatment for cocaine addiction. Additionally, further studies are needed to determine the optimal dosing and administration of (5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline in animal models and humans.

Méthodes De Synthèse

(5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline can be synthesized using a multistep reaction process. The first step involves the reaction of 6-methyl-ergoline with bromine in the presence of a strong acid catalyst to form 2-bromo-6-methyl-ergoline. In the second step, 2-bromo-6-methyl-ergoline is reacted with 2-phenyl-1H-imidazole in the presence of a reducing agent to form (5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline.

Applications De Recherche Scientifique

(5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline has been extensively studied for its potential therapeutic applications in various medical conditions. It has been found to have a high affinity for serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. (5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline has been shown to have anxiolytic and antipsychotic effects in preclinical studies, indicating its potential use in the treatment of anxiety disorders and schizophrenia.

Propriétés

Numéro CAS

162070-38-4

Nom du produit

(5R,8S,10R)-2-Bromo-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline

Formule moléculaire

C25H25BrN4

Poids moléculaire

461.4 g/mol

Nom IUPAC

(6aR,9S)-5-bromo-7-methyl-9-[(2-phenylimidazol-1-yl)methyl]-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline

InChI

InChI=1S/C25H25BrN4/c1-29-14-16(15-30-11-10-27-25(30)17-6-3-2-4-7-17)12-19-18-8-5-9-21-23(18)20(13-22(19)29)24(26)28-21/h2-11,16,19,22,28H,12-15H2,1H3/t16-,19?,22+/m0/s1

Clé InChI

VKABNRMTNPWHBD-STBDEFDDSA-N

SMILES isomérique

CN1C[C@H](CC2[C@H]1CC3=C(NC4=CC=CC2=C34)Br)CN5C=CN=C5C6=CC=CC=C6

SMILES

CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Br)CN5C=CN=C5C6=CC=CC=C6

SMILES canonique

CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Br)CN5C=CN=C5C6=CC=CC=C6

Synonymes

2-Bromo-6-methyl-8-alpha-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.